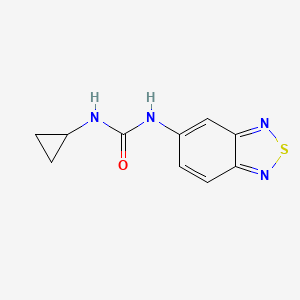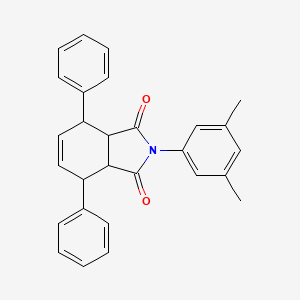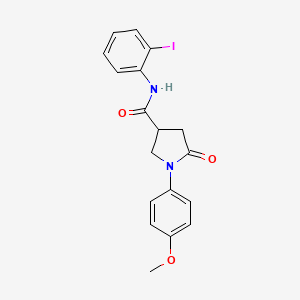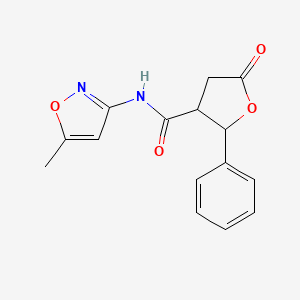
1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea
Descripción general
Descripción
1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea typically involves the reaction of 2,1,3-benzothiadiazole derivatives with cyclopropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The general synthetic route can be summarized as follows:
Starting Materials: 2,1,3-Benzothiadiazole and cyclopropyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2,1,3-benzothiadiazole is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Cyclopropyl isocyanate is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from substitution include alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It has shown promising activity against various diseases, including cancer and infectious diseases.
Agricultural Chemistry: The compound is used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, in medicinal chemistry, the compound may inhibit the activity of kinases or proteases, leading to the inhibition of cancer cell growth. In agricultural chemistry, the compound may inhibit the activity of enzymes involved in pest or weed metabolism, leading to their death.
Comparación Con Compuestos Similares
1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea can be compared with other similar compounds, such as:
1-(2,1,3-Benzothiadiazol-5-yl)-3-(4-morpholinyl)phenylurea: This compound has a similar benzothiadiazole core but differs in the substituent groups attached to the urea moiety. It is known for its activity as a kinase inhibitor.
1-(2,1,3-Benzothiadiazol-5-yl)methanamine hydrobromide: This compound has a similar benzothiadiazole core but differs in the functional groups attached to the benzothiadiazole ring. It is used as a building block in organic synthesis.
1-(2,1,3-Benzothiadiazol-5-yl)-3-(3-hydroxypropyl)urea: This compound has a similar benzothiadiazole core but differs in the substituent groups attached to the urea moiety. It is studied for its potential as a pharmaceutical agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-10(11-6-1-2-6)12-7-3-4-8-9(5-7)14-16-13-8/h3-6H,1-2H2,(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOKHUSXPNDQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione](/img/structure/B4008527.png)
![methyl 3-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)

![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)

![1-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4008559.png)

![5-ethoxy-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4008575.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4008601.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008607.png)
![N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide](/img/structure/B4008615.png)
![N~2~-cyclohexyl-N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008623.png)
